molecular formula C24H27N5O2 B12040647 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 359910-06-8

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12040647
CAS No.: 359910-06-8
M. Wt: 417.5 g/mol
InChI Key: HOGSWHSLHZAWQW-UHFFFAOYSA-N
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Description

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS: 5463-55-8) is a purine-dione derivative characterized by a cyclohexylamino substituent at position 8 and a naphthalen-1-ylmethyl group at position 7, with methyl groups at positions 1 and 2. Its molecular formula is C₂₄H₂₇N₅O₂, and it belongs to a class of theophylline analogs modified to explore structure-activity relationships (SAR) in medicinal chemistry . The compound’s synthesis typically involves alkylation or substitution reactions at the purine core, as seen in related compounds (e.g., benzyl or aryloxy substitutions) .

Properties

CAS No.

359910-06-8

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

8-(cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H27N5O2/c1-27-21-20(22(30)28(2)24(27)31)29(23(26-21)25-18-12-4-3-5-13-18)15-17-11-8-10-16-9-6-7-14-19(16)17/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,25,26)

InChI Key

HOGSWHSLHZAWQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, typically starting with the preparation of the purine core. The cyclohexylamino and naphthalen-1-ylmethyl groups are then introduced through a series of reactions, including nucleophilic substitution and amination. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is being conducted on its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Observations:

Position 8 Modifications: The cyclohexylamino group (target compound) provides a hydrophobic, rigid structure distinct from aryloxy (e.g., 3j in ) or trifluoropropyl (3-29A) groups . Polar substituents, such as 3-hydroxypropylamino (7) or dimethylaminoethylamino (11), enhance hydrophilicity, which may improve bioavailability .

Thermal Stability : Higher melting points in biphenyl (19, 333°C) and methylbenzyl (73f, 195–197°C) analogs suggest increased crystallinity compared to the target compound .

Biological Activity

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, with a CAS number of 359910-06-8, is a complex organic compound belonging to the purine family. Its unique structure includes a cyclohexylamino group and a naphthalen-1-ylmethyl moiety, which contribute to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is C24H27N5O2, with a molecular weight of 417.50 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC24H27N5O2
Molecular Weight417.50 g/mol
CAS Number359910-06-8
PurityNLT 98%

Research indicates that 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione exhibits significant biological activity through interactions with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in purine metabolism.
  • Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially influencing neurotransmission.

These interactions suggest potential therapeutic applications in areas such as oncology and neurology.

Biological Activity

The biological activities of 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione include:

Anticancer Properties :
Studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects :
Preliminary research suggests that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study on human cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be around 10 µM for certain cancer types.
  • Animal Models : In vivo studies using murine models demonstrated significant tumor regression when treated with the compound compared to control groups. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis.
  • Mechanistic Insights : Further investigations into the signaling pathways revealed that the compound activates caspase cascades and inhibits NF-kB signaling, leading to enhanced apoptotic responses in malignant cells.

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